4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the linear formula C16H13ClN4O . It has a molecular weight of 312.761 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H13ClN4O . The CAS Number for this compound is 87539-58-0 .Scientific Research Applications
Synthesis and Structural Analysis
- Precursors to DNA Intercalators : 4-methoxybenzaldehyde derivatives have been explored as potential precursors to DNA intercalators. The synthesis process involves converting 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotization and Sandmeyer reaction to form halides. These halides, through lithiation and formylation, lead to o-phthalaldehyde, which upon cyclisation with hydrazine gives rise to 5-methoxy-substituted phthalazine, highlighting their potential in creating DNA-binding agents (Tsoungas & Searcey, 2001).
Biological Activities
- Antibacterial and Antifungal Properties : Hydrazone compounds derived from 4-dimethylaminobenzohydrazide, including those with structures related to 4-methoxybenzaldehyde, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed effective antibacterial material properties, underlining the significance of hydrazone derivatives in developing new antimicrobial agents (He & Xue, 2021).
Material Science and Coordination Chemistry
- Crystal Structure and Nonlinear Optical Properties : The crystal structure analysis of mesogenic cyanoazines, including derivatives of 4-methoxybenzaldehyde, has been reported. These compounds serve as simple models of monomeric precursors for the synthesis of comb-like polymers with potential nonlinear optical properties of the second order. This research emphasizes the relationship between molecular conformation and mesogenic behavior, offering insights into the design of materials with desirable optical properties (Centore, Panunzi, & Tuzi, 1996).
Analytical Chemistry
- Enhanced Detection of Carbonyl Compounds : A novel methodology for the analysis of small carbonyl compounds has been developed using rapid derivatization with a tailor-made reactive matrix, specifically designed for 4-methoxybenzaldehyde derivatives. This approach significantly improves the sensitivity and reliability of laser desorption ionization time-of-flight mass spectrometry (LDI-TOF MS) analysis, enabling the detection of low concentrations of carbonyl compounds without the need for matrix optimization (Mugo & Bottaro, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxybenzaldehyde, suggests that it should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is also noted that it is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
A related compound, a series of 4-chloro-1-phthalazinyl hydrazones, has been studied for its antileishmanial activity against leishmania braziliensis . Oxidative stress was identified as the possible mode of action of the most active phthalazine . It’s possible that 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone may have a similar mode of action, but this needs to be confirmed with further studies.
Properties
IUPAC Name |
4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-22-12-8-6-11(7-9-12)10-18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHLWTVUQSSCS-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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